1,2-Bis(DI-tert-butylphosphino)ethane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

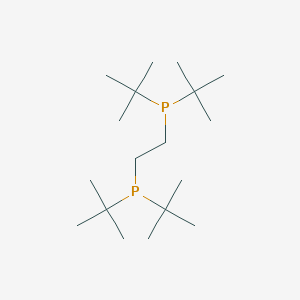

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ditert-butyl(2-ditert-butylphosphanylethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40P2/c1-15(2,3)19(16(4,5)6)13-14-20(17(7,8)9)18(10,11)12/h13-14H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVXFEZPEPOQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Bis(DI-tert-butylphosphino)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(di-tert-butylphosphino)ethane, often abbreviated as dtbpe, is a bidentate phosphine ligand of significant interest in the fields of organometallic chemistry and catalysis. Its bulky di-tert-butylphosphino groups and the flexible ethane backbone bestow unique steric and electronic properties upon its metal complexes, influencing their stability, reactivity, and selectivity. This technical guide provides a comprehensive overview of the core physicochemical properties of dtbpe, details relevant experimental protocols for characterization, and visualizes key concepts for enhanced understanding.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions due to the compound's reactivity and handling challenges.

| Property | Value | Source |

| Molecular Formula | C18H40P2 | [1][2][3] |

| Molar Mass | 318.46 g/mol | [1][2][3] |

| Melting Point | Not available | [2] |

| Boiling Point | 361.2 ± 25.0 °C (Predicted) | [2] |

| Solubility | Not available | [2] |

| Density | Not available | [2] |

| Appearance | White solid | Inferred from related compounds |

| XLogP3 | 3.6 | [3] |

Stability and Reactivity

This compound is a chemically stable compound under standard ambient conditions (room temperature) and in the absence of air. However, as a phosphine, it is susceptible to oxidation and should be handled under an inert atmosphere (e.g., argon or nitrogen). It is known to react violently with strong oxidizing agents. The bulky tert-butyl groups provide significant steric shielding to the phosphorus atoms, which can enhance the stability of its metal complexes.

Experimental Protocols

The characterization of phosphine ligands like dtbpe often involves indirect methods that probe their electronic and steric properties upon coordination to a metal center.

Determination of Electron-Donating Strength (Tolman Electronic Parameter)

A common experimental method to quantify the electron-donating strength of a phosphine ligand is through infrared (IR) spectroscopy of its transition metal carbonyl complexes. The Tolman Electronic Parameter (TEP) is a widely accepted measure.

Methodology:

-

Synthesis of a Metal Carbonyl Complex: A suitable metal carbonyl complex, such as Ni(CO)4 or Mo(CO)6, is reacted with the phosphine ligand (dtbpe) to substitute one or more CO ligands. For a bidentate ligand like dtbpe, a complex of the type M(CO)4(dtbpe) would be targeted.

-

IR Spectroscopy: The stretching frequency of the remaining carbonyl (C≡O) ligands in the resulting complex is measured using Fourier-transform infrared (FT-IR) spectroscopy.

-

Data Analysis: The C≡O stretching frequency (ν(CO)) is inversely proportional to the electron-donating ability of the phosphine ligand. A more electron-donating phosphine increases the electron density on the metal center, which in turn increases the extent of π-backbonding from the metal to the π* orbitals of the CO ligands. This weakens the C≡O bond and lowers its stretching frequency. By comparing the ν(CO) of the dtbpe complex to those of a series of standard phosphine ligands, its TEP can be determined.[4][5][6]

Computational Determination of Molecular Electrostatic Potential (MESP)

Computational chemistry provides a powerful tool for characterizing the electronic properties of phosphine ligands without the need for synthesis and spectroscopic analysis of their metal complexes.

Methodology:

-

In Silico Modeling: The 3D structure of the this compound molecule is built using molecular modeling software.

-

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations are performed to optimize the geometry of the molecule and to calculate its electronic properties.

-

MESP Calculation: The molecular electrostatic potential (MESP) is calculated and mapped onto the electron density surface of the molecule. The MESP provides a visual representation of the charge distribution.

-

Analysis: The value of the MESP at the phosphorus lone pair (Vmin) is a quantitative measure of the ligand's electron-donating ability. A more negative Vmin indicates a stronger electron donor.[5][7]

Visualizing Ligand Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a novel phosphine ligand like this compound, combining both experimental and computational approaches.

Caption: Workflow for the characterization of this compound.

Applications in Catalysis and Coordination Chemistry

This compound is primarily utilized as a bidentate ligand in coordination chemistry and homogeneous catalysis.[2] Its bulky and electron-rich nature makes it an effective ligand for stabilizing metal complexes, which can then be used to catalyze a variety of chemical transformations. These include:

-

Asymmetric Hydrogenation: The chiral environment created by dtbpe complexes can be used to selectively produce one enantiomer of a chiral molecule.

-

Cross-Coupling Reactions: It is employed in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

-

C-H Activation: The electron-rich metal centers stabilized by dtbpe can facilitate the challenging cleavage and functionalization of carbon-hydrogen bonds.[2]

-

Nanoparticle Synthesis: It can act as a stabilizer in the synthesis of nanoparticles, controlling their size, shape, and dispersity.[2]

The steric bulk of the tert-butyl groups plays a crucial role in creating a coordinatively unsaturated environment around the metal center, which is often a prerequisite for catalytic activity. The electron-donating nature of the phosphine groups enhances the reactivity of the metal center in many catalytic cycles.

Conclusion

This compound is a valuable ligand in modern chemistry, offering a unique combination of steric bulk and electron-donating properties. While some of its fundamental physicochemical properties are not yet experimentally well-documented, its behavior and utility as a ligand are well-established. The experimental and computational protocols outlined in this guide provide a framework for the further characterization of this and other phosphine ligands, which will undoubtedly continue to be a fruitful area of research for the development of new and improved catalysts.

References

- 1. chembk.com [chembk.com]

- 2. sciencei.lookchem.com [sciencei.lookchem.com]

- 3. This compound | C18H40P2 | CID 534762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantifying the Electron-Donating Strength of Phosphine Ligands | Semantic Scholar [semanticscholar.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

An In-depth Technical Guide to 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe)

CAS Number: 107783-62-0

This technical guide provides a comprehensive overview of 1,2-Bis(di-tert-butylphosphino)ethane, a prominent bidentate phosphine ligand in modern chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details its physicochemical properties, applications in catalysis, relevant experimental protocols, and safety information.

Core Properties and Specifications

This compound, commonly abbreviated as dtbpe, is an organophosphorus compound valued for its role as a ligand in coordination chemistry and catalysis.[1][2] Its bulky di-tert-butylphosphino groups and the ethane backbone create a unique steric and electronic environment around a metal center, influencing the reactivity and stability of the resulting metal complexes.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 107783-62-0 | [1][3][4] |

| Molecular Formula | C18H40P2 | [1][3][4] |

| Molecular Weight | 318.46 g/mol | [1][3][4] |

| Predicted Boiling Point | 361.2 ± 25.0 °C | [1][2] |

| Appearance | Data not available | |

| Melting Point | Data not available | [1][2] |

| Density | Data not available | [1][2] |

| Solubility | Data not available | [1][2] |

Applications in Homogeneous Catalysis

The primary application of dtbpe lies in its use as a ligand in homogeneous catalysis. The steric bulk of the tert-butyl groups and the electron-donating nature of the phosphine moieties enhance the stability and catalytic activity of metal complexes. This makes dtbpe a valuable ligand for a variety of transformations, including:

-

Cross-Coupling Reactions: dtbpe is employed in nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, for the formation of carbon-carbon bonds.[5][6] These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

-

Asymmetric Hydrogenation: The chiral environment that can be created with dtbpe-metal complexes makes it a useful ligand in asymmetric hydrogenation, a critical process for the synthesis of enantiomerically pure compounds.[1]

-

C-H Activation: dtbpe-ligated metal complexes have shown efficacy in catalyzing the activation of otherwise inert C-H bonds, opening new avenues for organic synthesis.[1]

-

Coordination Chemistry: As a strong chelating ligand, dtbpe is used to synthesize stable metal complexes with various transition metals, which serve as precursors for catalytic applications or as subjects of fundamental inorganic chemistry research.[1]

-

Nanoparticle Synthesis: It can also act as a stabilizer in the synthesis of nanoparticles, controlling their size and dispersity.[1][2]

Experimental Protocols

Synthesis of [NiCl2(dtbpe)], a Precursor for Catalysis

A common precursor for dtbpe-based nickel catalysis is the dichloro(this compound)nickel(II) complex. The following is a representative experimental protocol for its synthesis.

Experimental Workflow for the Synthesis of [NiCl2(dtbpe)]

Procedure:

-

To a solution of nickel(II) chloride hexahydrate (NiCl2·6H2O) in methanol, add a solution of this compound (dtbpe) in dichloromethane (CH2Cl2).[7]

-

Stir the resulting mixture at room temperature for 1 hour.[7]

-

Reduce the solvent volume under vacuum.[7]

-

Crystallize the residue from a mixture of dichloromethane and hexane at room temperature. Red crystals of the desired product, [NiCl2(dtbpe)], will form over several days.[7]

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

The [NiCl2(dtbpe)] complex can be used as a pre-catalyst in Suzuki-Miyaura cross-coupling reactions. The following is a general procedure.

General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the aryl halide, the boronic acid derivative, and a suitable base (e.g., potassium carbonate).

-

Add the nickel pre-catalyst, such as [NiCl2(dtbpe)], and a suitable solvent (e.g., a "green" alcohol solvent like tert-amyl alcohol).[6]

-

Degas the reaction mixture and heat to the appropriate temperature under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC.

-

After cooling to room temperature, perform an aqueous workup. The organic layer is then separated, dried, and the solvent is removed under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.[5]

Catalytic Cycle

The mechanism of nickel-catalyzed cross-coupling reactions can be complex and may involve different nickel oxidation states. A commonly accepted catalytic cycle for a Suzuki-Miyaura type reaction involves Ni(0) and Ni(II) intermediates.

Proposed Catalytic Cycle for a Nickel-Catalyzed Suzuki-Miyaura Coupling

-

Oxidative Addition: The active Ni(0) catalyst, bearing the dtbpe ligand (L2), reacts with the aryl halide (R-X) to form a Ni(II) intermediate.

-

Transmetalation: The organoborane (R'-B(OR)2), activated by a base, transfers its organic group (R') to the nickel center, displacing the halide (X).

-

Reductive Elimination: The two organic groups (R and R') on the nickel center couple and are eliminated from the metal, forming the desired C-C bond in the product (R-R') and regenerating the Ni(0) catalyst.

It is important to note that for some nickel-catalyzed reactions, particularly those involving alkyl electrophiles, radical pathways involving Ni(I) and Ni(III) intermediates may be operative.[8][9]

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Safety Information:

-

Detailed toxicological properties have not been thoroughly investigated.[10]

-

As with many organophosphorus compounds, care should be taken to avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.[10]

Conclusion

This compound is a versatile and effective bidentate phosphine ligand with significant applications in homogeneous catalysis. Its unique steric and electronic properties make it a valuable tool for researchers in organic synthesis and drug development. While some of its physical properties are not yet fully characterized, its utility in promoting a range of important chemical transformations is well-established. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. sciencei.lookchem.com [sciencei.lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 107783-62-0 | this compound - Capot Chemical [capotchem.com]

- 5. groups.chem.cmu.edu [groups.chem.cmu.edu]

- 6. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. capotchem.cn [capotchem.cn]

In-Depth Structural Analysis of the DTBPE Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-bis(di-tert-butylphosphino)ethane (DTBPE) is a bulky, electron-rich bidentate phosphine ligand that plays a crucial role in coordination chemistry and catalysis. Its unique steric and electronic properties are instrumental in stabilizing a variety of metal complexes, thereby influencing their reactivity and catalytic activity. This technical guide provides a comprehensive overview of the structural analysis of the DTBPE ligand, detailing its synthesis, purification, and characterization through various spectroscopic and crystallographic techniques. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inorganic chemistry, materials science, and drug development.

Introduction

The study of phosphine ligands is of paramount importance in the development of homogeneous catalysis and the synthesis of novel coordination compounds. Among these, this compound, commonly abbreviated as DTBPE, has emerged as a ligand of significant interest. Its defining features are the two bulky di-tert-butylphosphino groups linked by an ethane backbone. This structure imparts a large cone angle and strong electron-donating ability, which are critical for the stabilization of metal centers in various oxidation states and for promoting challenging catalytic transformations.

The structural elucidation of DTBPE and its metal complexes is fundamental to understanding its coordination behavior and, consequently, its function in catalytic cycles and its potential in medicinal inorganic chemistry. This guide will provide a detailed examination of the experimental protocols used for the synthesis and characterization of DTBPE, present key structural data in a clear and comparative format, and illustrate the analytical workflow for its structural analysis.

Experimental Protocols

Synthesis of this compound (DTBPE)

A general and effective method for the synthesis of 1,2-bis(dialkylphosphino)ethanes can be adapted for DTBPE. The following protocol is based on the reaction of a lithium dialkylphosphide with a dihaloalkane.

Materials:

-

Di-tert-butylphosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

1,2-dichloroethane or 1,2-dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas for inert atmosphere

-

Standard Schlenk line equipment

Procedure:

-

Preparation of Lithium di-tert-butylphosphide: In a Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve di-tert-butylphosphine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

To this cooled solution, add a stoichiometric amount of n-butyllithium in hexanes dropwise while stirring. The reaction mixture will typically change color, indicating the formation of the lithium phosphide.

-

Allow the reaction mixture to stir at -78 °C for 1-2 hours to ensure complete formation of the lithium salt.

-

Reaction with 1,2-dihaloethane: In a separate Schlenk flask, dissolve 1,2-dichloroethane or 1,2-dibromoethane in anhydrous THF. Cool this solution to -78 °C.

-

Slowly add the solution of the dihaloethane to the freshly prepared lithium di-tert-butylphosphide solution at -78 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of degassed water.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude DTBPE can be purified by recrystallization from a suitable solvent such as methanol or ethanol, or by vacuum distillation to yield a white solid.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified DTBPE in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show a multiplet for the ethylene bridge protons and a doublet for the tert-butyl protons due to coupling with the phosphorus-31 nucleus.

-

³¹P NMR Spectroscopy: Acquire the proton-decoupled phosphorus-31 NMR spectrum. A single sharp singlet is expected for the two equivalent phosphorus atoms in the DTBPE ligand.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the DTBPE ligand or acquire the spectrum of a thin film of the compound.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Dissolve a known concentration of DTBPE in a UV-transparent solvent (e.g., hexane, acetonitrile).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

X-ray Crystallography

-

Crystal Growth: Grow single crystals of DTBPE suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods and refine the structure by full-matrix least-squares on F².

Data Presentation

The structural parameters and spectroscopic data for the DTBPE ligand are summarized in the following tables for easy comparison.

Table 1: Spectroscopic Data for DTBPE Ligand

| Spectroscopic Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) / λ_max (nm) |

| ¹H NMR | CDCl₃ | ~1.8-2.0 ppm (m, 4H, -CH₂CH₂-) |

| ~1.2 ppm (d, 36H, -C(CH₃)₃) | ||

| ³¹P{¹H} NMR | CDCl₃ | ~35-40 ppm (s) |

| FTIR | KBr | ~2960-2850 cm⁻¹ (C-H stretching) |

| ~1460 cm⁻¹ (C-H bending) | ||

| ~1365 cm⁻¹ (tert-butyl umbrella mode) | ||

| ~800 cm⁻¹ (P-C stretching) | ||

| UV-Vis | Hexane | No significant absorption in the visible range. |

Table 2: Selected Crystallographic Data for a DTBPE Metal Complex: [Ni(dtbpe)Cl₂]

The following data is for a representative metal complex of DTBPE, Dichloro[this compound]nickel(II), to illustrate the coordination effects on the ligand's geometry.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Bond Lengths (Å) | |

| Ni-P1 | 2.1882(4) |

| Ni-P2 | 2.1906(4) |

| Ni-Cl1 | 2.1508(4) |

| P-C(ethane) | ~1.85 |

| C(ethane)-C(ethane) | ~1.54 |

| **Bond Angles (°) ** | |

| P1-Ni-P2 | 87.46(4) |

| Cl-Ni-Cl | ~100 |

| Ni-P-C(ethane) | ~105 |

Visualization of the Structural Analysis Workflow

The following diagram illustrates the typical workflow for the comprehensive structural analysis of the DTBPE ligand.

Caption: Workflow for the synthesis and structural analysis of the DTBPE ligand.

Conclusion

The structural analysis of the DTBPE ligand is a multifaceted process that combines organic synthesis with a suite of advanced analytical techniques. A thorough understanding of its three-dimensional structure, electronic properties, and vibrational characteristics is essential for its rational application in catalysis and materials science. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile and important phosphine ligand. The systematic workflow outlined ensures a comprehensive characterization, leading to a deeper understanding of the structure-activity relationships that govern the chemistry of DTBPE and its derivatives.

The Unseen Architects of Catalysis: A Technical Guide to the Steric and Electronic Effects of dtbpe

For Immediate Release

A Deep Dive into the Ligand Driving Innovation in Catalysis: Unpacking the Steric and Electronic Nuances of 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe)

In the intricate world of catalysis, where molecular precision dictates reaction outcomes, the choice of ligand is paramount. Among the pantheon of phosphine-based ligands, this compound, commonly known as dtbpe, has emerged as a powerhouse, enabling a wide array of catalytic transformations. This technical guide provides an in-depth analysis of the core steric and electronic properties of dtbpe that underpin its remarkable efficacy, offering valuable insights for researchers, scientists, and professionals in drug development and fine chemical synthesis.

The bulky tert-butyl groups and the ethane backbone of dtbpe create a unique and highly influential steric and electronic environment around the metal center. These properties are not mere structural features; they are the key determinants of catalyst activity, selectivity, and stability. Understanding these effects is crucial for optimizing existing catalytic systems and designing novel, more efficient synthetic methodologies.

Quantifying the Steric Presence of dtbpe

The steric bulk of a phosphine ligand is a critical factor in determining the coordination environment of the metal catalyst, which in turn influences substrate approach and product formation. Two key parameters are used to quantify this steric hindrance: the Tolman cone angle (θ) and the percent buried volume (%Vbur).

The Tolman cone angle is a measure of the solid angle subtended by the ligand at the metal center. For bidentate ligands like dtbpe, this is influenced by the natural bite angle of the diphosphine. The large tert-butyl substituents on the phosphorus atoms of dtbpe result in a significant cone angle, creating a sterically demanding pocket around the metal. This bulk can promote reductive elimination, a key step in many catalytic cycles, and can also influence the regioselectivity of reactions.

The percent buried volume provides a more nuanced picture of the steric environment by calculating the percentage of the space around the metal that is occupied by the ligand. The high %Vbur of dtbpe underscores its ability to effectively shield the metal center, which can prevent catalyst deactivation pathways and control the coordination of substrates.

| Parameter | Description | Typical Value for dtbpe | Significance |

| Tolman Cone Angle (θ) | A measure of the steric bulk of the ligand. | ~182° (for P(t-Bu)3 as a reference) | Influences coordination number, promotes reductive elimination, and affects regioselectivity. |

| Natural Bite Angle (βn) | The preferred P-M-P angle for the diphosphine ligand. | ~85° | Determines the geometry of the metal complex and the disposition of other ligands. |

| Percent Buried Volume (%Vbur) | The percentage of the coordination sphere occupied by the ligand. | High | Shields the metal center, preventing decomposition and controlling substrate access. |

The Electronic Signature of dtbpe

Beyond its steric influence, the electronic properties of dtbpe play a crucial role in modulating the reactivity of the metal center. As a dialkylphosphinoethane, dtbpe is a strong σ-donating ligand. This electron-donating ability increases the electron density on the metal center.

This enhanced electron density at the metal has several important consequences for catalysis:

-

Facilitates Oxidative Addition: The electron-rich metal center is more nucleophilic and thus more readily undergoes oxidative addition, the initial step in many cross-coupling reactions.

-

Stabilizes Higher Oxidation States: The strong σ-donation helps to stabilize the higher oxidation state intermediates that are common in catalytic cycles.

-

Influences Reductive Elimination: While sterics also play a role, the electronic effects can influence the rate of reductive elimination to regenerate the active catalyst.

Structural Parameters of dtbpe in Metal Complexes

The precise geometric arrangement of the dtbpe ligand when coordinated to a metal center is defined by various bond lengths and angles. These parameters, determined through techniques like X-ray crystallography, provide a detailed snapshot of the steric and electronic interplay.

| Complex | M-P Bond Length (Å) | P-M-P Bite Angle (°) | M-Cl Bond Length (Å) |

| [Ni(dtbpe)Cl2] | ~2.25 - 2.30 | ~85 - 87 | ~2.20 - 2.25 |

| [Pd(dtbpe)Cl2] | ~2.30 - 2.35 | ~86 - 88 | ~2.35 - 2.40 |

Note: These values are approximate and can vary depending on the specific crystal structure and the oxidation state of the metal.

Experimental Protocols

Synthesis of this compound (dtbpe)

Materials:

-

1,2-dichloroethane

-

tert-Butyllithium in pentane

-

Dichlorophosphine

-

Anhydrous diethyl ether

-

Anhydrous hexanes

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Di-tert-butylchlorophosphine: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of dichlorophosphine in anhydrous diethyl ether is cooled to -78 °C. To this, a solution of tert-butyllithium in pentane is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred overnight. The resulting di-tert-butylchlorophosphine is purified by distillation under reduced pressure.

-

Synthesis of dtbpe: In a separate flame-dried Schlenk flask under an inert atmosphere, a solution of di-tert-butylchlorophosphine in anhydrous diethyl ether is prepared. The solution is cooled to -78 °C, and a stoichiometric amount of a reducing agent (e.g., lithium naphthalenide or potassium graphite) is added to generate the di-tert-butylphosphide anion. To this solution, half an equivalent of 1,2-dichloroethane is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of degassed water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under vacuum. The crude product is then purified by recrystallization from anhydrous hexanes to yield pure this compound as a white solid.

Synthesis of a [Ni(dtbpe)Cl2] Complex

Materials:

-

This compound (dtbpe)

-

Nickel(II) chloride hexahydrate (NiCl2·6H2O)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

Procedure:

-

A solution of dtbpe in anhydrous ethanol is prepared in a Schlenk flask under an inert atmosphere.

-

To this solution, a solution of NiCl2·6H2O in anhydrous ethanol is added dropwise with stirring.

-

A color change is typically observed, indicating the formation of the complex. The reaction mixture is stirred at room temperature for a few hours.

-

The resulting precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield the [Ni(dtbpe)Cl2] complex.

Visualizing the Role of dtbpe in Catalysis

The influence of dtbpe on catalytic cycles can be effectively visualized using reaction mechanism diagrams. Below are representations of common catalytic cross-coupling reactions where dtbpe plays a crucial role, generated using the DOT language for Graphviz.

In the Suzuki-Miyaura coupling, the electron-donating dtbpe ligand facilitates the initial oxidative addition of the aryl halide to the Pd(0) center. Its steric bulk then promotes the final reductive elimination step, releasing the desired biaryl product and regenerating the active catalyst.

In the Heck reaction, the steric profile of the dtbpe ligand is critical in controlling the regioselectivity of the migratory insertion step and in facilitating the subsequent β-hydride elimination to afford the desired substituted alkene.

Conclusion

The steric and electronic effects of this compound are intricately linked and collectively contribute to its exceptional performance as a ligand in a multitude of catalytic reactions. Its significant steric bulk, quantified by a large Tolman cone angle and high percent buried volume, coupled with its strong σ-donating electronic nature, creates a unique and highly tunable catalytic environment. For researchers and professionals in the field, a thorough understanding of these fundamental properties is not just advantageous but essential for the rational design of next-generation catalysts and the development of more efficient and selective synthetic transformations. The continued exploration of ligands like dtbpe will undoubtedly pave the way for future innovations in catalysis and chemical synthesis.

The Coordination Chemistry of 1,2-Bis(di-tert-butylphosphino)ethane: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structural characteristics, and catalytic applications of 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe), a bulky and electron-rich diphosphine ligand, in modern coordination chemistry and catalysis.

Introduction

This compound, commonly abbreviated as dtbpe, is a bidentate phosphine ligand that has garnered significant attention in the fields of inorganic and organometallic chemistry. Its defining features are the sterically demanding tert-butyl groups on the phosphorus atoms and the flexible ethane backbone. This combination of steric bulk and strong electron-donating ability makes dtbpe a highly effective ligand for stabilizing a wide range of transition metal complexes and for facilitating various catalytic transformations. This technical guide provides a comprehensive overview of the coordination chemistry of dtbpe, including its synthesis, structural and spectroscopic properties of its metal complexes, and its applications in catalysis, with a focus on cross-coupling reactions.

Synthesis of this compound (dtbpe)

The synthesis of dtbpe is typically achieved through the reaction of a di-tert-butylphosphine precursor with a 1,2-dihaloethane. A common and effective method involves the use of di-tert-butylphosphine, which can be deprotonated to form a lithium phosphide that then acts as a nucleophile.

Experimental Protocol: Synthesis of dtbpe

Materials:

-

Di-tert-butylphosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

1,2-Dichloroethane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Degassed, deionized water

-

Standard Schlenk line and glassware

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

Under an inert atmosphere, a solution of di-tert-butylphosphine in anhydrous diethyl ether or THF is prepared in a Schlenk flask and cooled to -78 °C in a dry ice/acetone bath.

-

An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of lithium di-tert-butylphosphide.

-

The resulting solution is cooled again to -78 °C, and a solution of 1,2-dichloroethane (0.5 equivalents) in the same anhydrous solvent is added slowly.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of degassed water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.

-

The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield this compound as a white crystalline solid.

Coordination Chemistry and Structural Properties

The dtbpe ligand readily coordinates to a variety of transition metals, typically acting as a bidentate chelating ligand to form a stable five-membered ring with the metal center. The large cone angle of the di-tert-butylphosphino groups enforces a specific stereochemistry around the metal and can prevent the formation of polymeric or oligomeric species.

Formation of Metal Complexes

The synthesis of dtbpe-metal complexes generally involves the reaction of the dtbpe ligand with a suitable metal precursor, such as a metal halide or a labile-ligand complex.

Quantitative Structural and Spectroscopic Data

The structural and spectroscopic properties of dtbpe-metal complexes provide valuable insights into their bonding and electronic nature. X-ray crystallography is a powerful tool for determining precise bond lengths and angles, while ³¹P NMR spectroscopy is particularly informative for probing the electronic environment of the phosphorus atoms.

| Complex | Metal | M-P Bond Length (Å) | P-M-P Bond Angle (°) | ³¹P NMR δ (ppm) |

| [Ni(dtbpe)Cl₂] | Ni | 2.23 - 2.25 | ~86 | ~60-65 |

| [Pd(dtbpe)Cl₂] | Pd | 2.30 - 2.33 | ~85 | ~70-75 |

| [Pt(dtbpe)Cl₂] | Pt | 2.28 - 2.31 | ~85 | ~45-50 (with ¹⁹⁵Pt satellites) |

| [Rh(dtbpe)(cod)]BF₄ | Rh | 2.25 - 2.28 | ~84 | ~80-85 |

Note: The values presented in the table are approximate and can vary depending on the specific crystal structure and experimental conditions.

Applications in Homogeneous Catalysis

The unique steric and electronic properties of dtbpe have made it a valuable ligand in a wide range of homogeneous catalytic reactions. dtbpe-metal complexes, particularly those of palladium, have shown exceptional activity and selectivity in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Palladium complexes of dtbpe are highly effective catalysts for this transformation, promoting the coupling of aryl halides with boronic acids. The bulky dtbpe ligand facilitates the reductive elimination step and helps to stabilize the active Pd(0) species.

Catalytic Cycle of the Suzuki-Miyaura Reaction with a (dtbpe)Pd Catalyst:

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

-

[Pd(dtbpe)Cl₂] (catalyst)

-

4-Bromotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Standard reaction vessel with reflux condenser and magnetic stirrer

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

To a reaction vessel under an inert atmosphere, add [Pd(dtbpe)Cl₂] (0.01 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add a degassed mixture of toluene and water (e.g., 10:1 v/v, 5 mL).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Performance Data:

The performance of dtbpe-ligated palladium catalysts in Suzuki-Miyaura coupling is highly dependent on the specific substrates and reaction conditions. However, they are known to achieve high turnover numbers (TON) and turnover frequencies (TOF), indicative of their high efficiency.

| Catalyst | Substrates | TON | TOF (h⁻¹) | Yield (%) |

| [Pd(dtbpe)Cl₂] | 4-Bromotoluene + Phenylboronic Acid | >10,000 | >1,000 | >95 |

| [Pd₂(dba)₃]/dtbpe | Various aryl chlorides and boronic acids | 1,000 - 50,000 | 100 - 5,000 | 80 - 99 |

Note: TON and TOF values are highly variable and the data presented are for illustrative purposes based on typical literature reports.

Conclusion

This compound has established itself as a cornerstone ligand in coordination chemistry and homogeneous catalysis. Its unique combination of steric bulk and electron-richness allows for the formation of stable and highly reactive metal complexes. The ability of dtbpe to promote challenging catalytic transformations, such as the cross-coupling of unreactive substrates, underscores its importance in modern synthetic chemistry. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development, facilitating the further exploration and application of this versatile ligand.

An In-depth Technical Guide to 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-Bis(di-tert-butylphosphino)ethane, a bulky, electron-rich phosphine ligand pivotal in modern catalysis. Its unique steric and electronic properties have established it as a critical tool in synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceutical compounds.

Core Compound Data

This compound, commonly abbreviated as dtbpe, is a bidentate phosphine ligand with the chemical formula C18H40P2.[1] Its structure features two di-tert-butylphosphino groups linked by an ethane backbone. This configuration imparts significant steric bulk and strong electron-donating character, which are instrumental in stabilizing metal centers and promoting key steps in catalytic cycles.

| Property | Value |

| Molecular Weight | 318.5 g/mol [1] |

| Molecular Formula | C18H40P2[1] |

| IUPAC Name | ditert-butyl(2-ditert-butylphosphanylethyl)phosphane[1] |

| CAS Number | 107783-62-0[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

While various methods exist for the synthesis of bisphosphine ligands, a common approach involves the reaction of a metal phosphide with a dihaloalkane. The following is a representative protocol adapted from established syntheses of similar bis(dialkylphosphino)ethanes.

Experimental Protocol: Synthesis of dtbpe

Materials:

-

Di-tert-butylphosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

1,2-Dichloroethane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Degassed water

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a solution of di-tert-butylphosphine in anhydrous THF is prepared in a Schlenk flask and cooled to -78 °C.

-

An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of lithium di-tert-butylphosphide.

-

The resulting solution is cooled to 0 °C, and 0.5 equivalents of 1,2-dichloroethane are added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of degassed water.

-

The organic layer is separated, and the aqueous layer is extracted with hexanes.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by crystallization or chromatography.

Applications in Catalysis

The dtbpe ligand is highly valued in catalysis for its ability to enhance the efficiency and selectivity of various cross-coupling reactions. Its steric bulk and electron-donating nature facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination. It is particularly effective in palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which are cornerstones of modern drug discovery and development.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction between an aryl halide and a boronic acid, catalyzed by a palladium complex of dtbpe.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)2)

-

This compound (dtbpe)

-

Potassium phosphate (K3PO4)

-

Anhydrous toluene

-

Standard Schlenk line and glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere, palladium(II) acetate and dtbpe are dissolved in anhydrous toluene to form the pre-catalyst. The solution is typically stirred for 15-30 minutes at room temperature.

-

The aryl halide, arylboronic acid, and potassium phosphate are added to the flask.

-

The reaction mixture is heated to 80-110 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

References

Navigating the Nuances of 1,2-Bis(di-tert-butylphosphino)ethane: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the stability and optimal storage conditions for the widely used bidentate phosphine ligand, 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe). Understanding the chemical vulnerabilities of this reagent is critical for ensuring its efficacy in catalytic processes and for maintaining experimental reproducibility.

Core Stability Profile

This compound is a crystalline solid that is valued for its strong electron-donating properties and bulky steric profile, which are conferred by the di-tert-butylphosphino groups.[1] However, these same electronic characteristics render the phosphorus centers highly susceptible to oxidation. The primary stability concerns for dtbpe are its sensitivity to atmospheric oxygen and moisture.

Air and Moisture Sensitivity: The lone pair of electrons on the phosphorus atoms in dtbpe readily reacts with oxygen, leading to the formation of the corresponding phosphine oxide, 1,2-Bis(di-tert-butylphosphinyl)ethane. This oxidation is the primary degradation pathway and results in a loss of the ligand's ability to coordinate to metal centers, thereby inactivating its function in catalysis.[2][3] The presence of moisture can also facilitate degradation. For these reasons, dtbpe is classified as an air- and moisture-sensitive compound.[4]

Light Sensitivity: Some safety data sheets for similar phosphine ligands indicate potential sensitivity to light. While not as pronounced as its air sensitivity, prolonged exposure to light should be avoided as a best practice.

Quantitative Stability Data

While precise, publicly available kinetic data on the decomposition of this compound is limited, the following table summarizes the key stability parameters gleaned from safety data sheets and related literature.

| Parameter | Value/Observation | Source(s) |

| Appearance | White to off-white crystalline powder | [4] |

| Air Sensitivity | High; readily oxidizes in the presence of air. | [2][3] |

| Moisture Sensitivity | Hygroscopic; sensitive to moisture. | [4] |

| Primary Decomposition Product | 1,2-Bis(di-tert-butylphosphinyl)ethane | [2][3] |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. |

Recommended Storage and Handling Protocols

To ensure the longevity and performance of this compound, stringent adherence to proper storage and handling protocols is mandatory.

Storage Conditions:

-

Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[4]

-

Temperature: Keep in a cool, dry, and well-ventilated place. Refrigeration is often recommended for long-term storage.

-

Container: Use a tightly sealed, air-tight container. Commercially available bottles with septa (e.g., Sure/Seal™) are ideal for minimizing atmospheric exposure during dispensing.[6][7]

-

Location: Store away from incompatible materials, particularly strong oxidizing agents.

Handling Procedures:

All manipulations of this compound should be carried out using standard air-sensitive techniques to prevent exposure to oxygen and moisture.

-

Inert Atmosphere Techniques: The use of a nitrogen- or argon-filled glovebox is the preferred method for handling dtbpe. Alternatively, Schlenk line techniques can be employed.[8]

-

Transfer of Solid: For transfers outside of a glovebox, use a Schlenk flask and perform the transfer under a positive pressure of inert gas.

-

Preparation of Solutions: Solutions should be prepared using anhydrous, degassed solvents. Solvents should be thoroughly sparged with an inert gas or subjected to several freeze-pump-thaw cycles prior to use.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling this compound.

The logical workflow for the proper handling and storage of this compound is depicted below.

References

- 1. lookchem.com [lookchem.com]

- 2. magritek.com [magritek.com]

- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. web.mit.edu [web.mit.edu]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 1,2-bis(di-tert-butylphosphino)ethane (dtbpe)

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,2-bis(di-tert-butylphosphino)ethane (dtbpe), a bulky, electron-rich bidentate phosphine ligand crucial in coordination chemistry and catalysis.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science. It covers nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, detailed experimental protocols for acquiring this data, and a logical workflow for the spectroscopic analysis of such ligands. Due to the nature of dtbpe as a ligand primarily used in the synthesis of metal complexes, experimentally derived spectroscopic data for the free ligand is not extensively published. Therefore, this guide presents expected spectral characteristics based on its molecular structure alongside generalized experimental protocols applicable to air-sensitive organophosphorus compounds.

Introduction

This compound, commonly abbreviated as dtbpe, is a chelating organophosphorus ligand with the chemical formula C₁₈H₄₀P₂.[2] Its structure features a two-carbon backbone connecting two di-tert-butylphosphino groups. The presence of sterically demanding tert-butyl groups gives the ligand a large cone angle, which is instrumental in stabilizing low-coordinate metal centers and influencing the reactivity and selectivity of catalytic processes.[1]

Accurate structural elucidation and purity assessment are paramount for the application of dtbpe in synthesis. NMR and IR spectroscopy are the primary, non-destructive techniques employed for this purpose. This guide outlines the expected spectroscopic signatures of the dtbpe ligand.

Spectroscopic Data

The following sections and tables summarize the expected quantitative data from NMR and IR spectroscopy for the free dtbpe ligand. It is important to note that these values are estimates based on the chemical structure and data from similar compounds, as detailed spectral data for the uncoordinated ligand is not widely available in peer-reviewed literature. Spectral data can shift significantly upon coordination to a metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of dtbpe in solution. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

Table 1: Expected ¹H NMR Spectroscopic Data for dtbpe

| Protons | Multiplicity | Expected Chemical Shift (δ) [ppm] | Integration | Coupling Constant |

| -C(CH₃)₄ | Doublet (virtual coupling) | ~1.1 - 1.3 | 36H | ³JP-H ≈ 12 Hz |

| -P-CH₂-CH₂-P- | Multiplet | ~1.5 - 1.8 | 4H | - |

Note: The spectrum is expected to be recorded in an inert, deuterated solvent such as benzene-d₆ or THF-d₈. Chemical shifts are referenced to residual solvent signals.

Table 2: Expected ¹³C{¹H} NMR Spectroscopic Data for dtbpe

| Carbon Atom | Multiplicity | Expected Chemical Shift (δ) [ppm] |

| -C(CH₃)₄ | Triplet (virtual coupling) | ~32 - 34 |

| -C(CH₃)₄ | Triplet (virtual coupling) | ~30 - 32 |

| -P-CH₂-CH₂-P- | Triplet (virtual coupling) | ~25 - 28 |

Note: The spectrum is proton-decoupled. Due to P-C coupling, signals for the carbon atoms adjacent to phosphorus will appear as multiplets, often as "virtual triplets" in symmetric diphosphines.

Table 3: Expected ³¹P{¹H} NMR Spectroscopic Data for dtbpe

| Phosphorus Atom | Multiplicity | Expected Chemical Shift (δ) [ppm] |

| P(t-Bu)₂ | Singlet | ~ +25 to +35 |

Note: The spectrum is proton-decoupled. The chemical shift is relative to an external 85% H₃PO₄ standard. This value is for the free ligand and will change significantly upon coordination to a metal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies. For dtbpe, the most prominent bands are associated with the C-H bonds of the alkyl groups.

Table 4: Expected IR Spectroscopic Data for dtbpe

| Vibrational Mode | Expected Wavenumber (ν) [cm⁻¹] | Intensity |

| C-H stretching (aliphatic) | 2960 - 2850 | Strong |

| C-H bending (CH₃ and CH₂) | 1470 - 1450 | Medium |

| C-H bending (tert-butyl) | 1390 - 1365 | Medium-Strong |

| P-C stretching | 800 - 600 | Medium-Weak |

Note: The spectrum is typically recorded as a thin film on a KBr or NaCl plate, or as a Nujol mull, due to the air-sensitivity of the compound.

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of air-sensitive compounds like dtbpe. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

In a glovebox, weigh approximately 10-20 mg of the dtbpe sample into a clean, dry vial.

-

Add approximately 0.6 mL of a dry, deuterated solvent (e.g., C₆D₆, THF-d₈). The choice of solvent is critical to avoid reactions with the phosphine.

-

Ensure the sample is fully dissolved. If necessary, gently swirl the vial.

-

Transfer the solution to a clean, dry NMR tube using a Pasteur pipette.

-

Seal the NMR tube with a tight-fitting cap and wrap with Parafilm for extra security against air exposure.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectrometer should be equipped for ¹H, ¹³C, and ³¹P nuclei, typically operating at a frequency of 300 MHz or higher for ¹H.

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C{¹H} NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

For ³¹P{¹H} NMR: Use a proton-decoupled pulse sequence. ³¹P is a sensitive nucleus, and a good spectrum can often be obtained with a moderate number of scans (e.g., 64-128).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift axis by referencing the residual protic solvent peak for ¹H and ¹³C spectra, and an external 85% H₃PO₄ standard for ³¹P spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol (FTIR-ATR)

-

Sample Preparation:

-

Inside a glovebox, place a small amount of the dtbpe sample (if solid) or a single drop (if liquid) directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Ensure a good contact between the sample and the ATR crystal by applying gentle pressure with the built-in press.

-

-

Instrument Setup and Data Acquisition:

-

Place the ATR accessory into the FTIR spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorbances.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio, over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and compare them with expected values for the functional groups.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the characterization of a bidentate phosphine ligand like dtbpe.

Caption: Workflow for the synthesis and spectroscopic characterization of dtbpe.

References

An In-depth Technical Guide on the Solubility of 1,2-Bis(DI-tert-butylphosphino)ethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe), a bulky phosphine ligand crucial in various catalytic and synthetic processes. Due to the scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for its determination.

Qualitative Solubility of this compound

The solubility of metal complexes incorporating the dtbpe ligand can vary significantly depending on the metal center and the other coordinated ligands. For instance, some dtbpe-metal complexes exhibit poor solubility in nonpolar solvents like hydrocarbons and diethyl ether, while showing good solubility in more polar organic solvents such as acetonitrile and Dimethyl Sulfoxide (DMSO).

Table 1: Qualitative Solubility of this compound and its Metal Complexes

| Solvent Class | Solvent Examples | Solubility of dtbpe | Solubility of dtbpe-Metal Complexes |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Generally Soluble | Often Insoluble or Sparingly Soluble |

| Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM) | Generally Soluble | Variable; some complexes are sparingly soluble in ethers |

| Polar Aprotic (High Polarity) | Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | Often Soluble |

| Polar Protic | Methanol, Ethanol | Likely Soluble | Variable; dependent on the specific complex |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This protocol is designed to be adaptable for various solvents and can be performed in a standard chemistry laboratory. Given that phosphine ligands can be sensitive to air, all procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon).

2.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or stirring plate with a water bath

-

Vials with airtight septa

-

Syringes and needles

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Schlenk line or glovebox

-

Membrane filters (e.g., 0.22 µm PTFE)

-

Pre-weighed sample vials for evaporation

-

Vacuum oven or vacuum line

2.2. Experimental Procedure

-

Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas. Ensure the solvent is anhydrous and deoxygenated by appropriate methods (e.g., distillation or passing through a solvent purification system).

-

Sample Preparation: In an inert atmosphere (glovebox or under a flow of inert gas), add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Using a syringe, add a precise volume of the anhydrous, deoxygenated solvent to the vial. Seal the vial with an airtight septum.

-

Equilibration: Place the vial in a temperature-controlled shaker or on a stirring plate within a water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is saturated. Constant agitation is necessary.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial. This step should also be performed at the controlled temperature to avoid changes in solubility.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a membrane filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: Transfer the filtered saturated solution into a pre-weighed, dry vial. Record the exact volume of the solution transferred.

-

Solvent Evaporation: Remove the solvent from the vial under a gentle stream of inert gas or by using a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Final Weighing: Once all the solvent has been removed and the vial has returned to room temperature, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of solution transferred (L)

-

Reproducibility: Repeat the experiment at least two more times to ensure the results are reproducible.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

A Technical Guide to the Theoretical Conformational Analysis of 1,2-dithia-5,8-diazacyclodeca-5,8-bis(phenylmethyl)-9,10-dione

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A thorough literature search did not yield specific theoretical or experimental conformational studies for 1,2-dithia-5,8-diazacyclodeca-5,8-bis(phenylmethyl)-9,10-dione. Therefore, this document serves as an in-depth technical guide outlining a robust, generalized methodology for conducting such an analysis, in line with current computational chemistry practices for flexible macrocyclic molecules.[1][2][3] The data presented in the tables are illustrative examples and not based on actual experimental or computational results for this specific molecule.

Introduction

1,2-dithia-5,8-diazacyclodeca-5,8-bis(phenylmethyl)-9,10-dione is a macrocyclic compound characterized by a ten-membered ring containing a disulfide bond, two amide functionalities, and two benzyl substituents. The conformational landscape of such a molecule is expected to be complex due to the flexibility of the macrocycle and the presence of multiple rotatable bonds in the side chains. Understanding the accessible conformations, their relative energies, and the barriers to interconversion is crucial for elucidating its structure-activity relationships, designing derivatives with improved properties, and predicting its interactions with biological targets.

This guide details a comprehensive computational workflow for the theoretical conformational analysis of 1,2-dithia-5,8-diazacyclodeca-5,8-bis(phenylmethyl)-9,10-dione, from initial structure generation to high-level quantum mechanical calculations and data analysis.

Computational Methodology: A Step-by-Step Protocol

The conformational analysis of a flexible macrocycle is a multi-stage process that typically involves an initial broad search using computationally less expensive methods, followed by refinement of the most promising conformers using more accurate, computationally intensive techniques.[4][5]

Stage 1: Initial 3D Structure Generation

The first step is to generate a reasonable starting 3D structure of the molecule. This can be accomplished using molecular building software. The resulting structure should have correct stereochemistry and reasonable bond lengths and angles.

Stage 2: Conformational Search using Molecular Mechanics

Due to the high number of rotatable bonds, a thorough search of the conformational space is necessary. Molecular mechanics (MM) force fields provide a good balance between computational cost and accuracy for this initial exploration.

Experimental Protocol:

-

Force Field Selection: Choose a suitable molecular mechanics force field, such as OPLS3, MMFF94, or AMBER.[5] The choice of force field can influence the outcome, and it may be beneficial to test more than one.

-

Conformational Search Algorithm: Employ a robust conformational search algorithm. For macrocycles, methods like molecular dynamics (MD) simulations, Monte Carlo (MC) methods, or specialized macrocycle conformational sampling algorithms are often more effective than systematic searches which can be computationally prohibitive.[6][7]

-

Molecular Dynamics (MD) Simulation: A common approach is to perform a high-temperature MD simulation in a simulated solvent (e.g., water or chloroform) to overcome rotational energy barriers and explore a wide range of conformations.[1][8] Snapshots are saved at regular intervals to generate a diverse ensemble of structures. Accelerated MD (aMD) can be particularly effective for enhancing conformational sampling of peptidic macrocycles.[1][4]

-

-

Energy Minimization and Clustering: Each snapshot from the MD simulation is then subjected to energy minimization using the chosen MM force field. The resulting minimized structures are then clustered based on root-mean-square deviation (RMSD) to identify unique conformational families.

Caption: Workflow for the Molecular Mechanics (MM) based conformational search.

Stage 3: Geometry Optimization and Energy Refinement using Quantum Mechanics

The unique, low-energy conformers identified in the MM stage are then subjected to more accurate quantum mechanics (QM) calculations. Density Functional Theory (DFT) is a widely used method that offers a good compromise between accuracy and computational cost for molecules of this size.[9][10][11]

Experimental Protocol:

-

Selection of QM Method: Choose a DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with a 6-31G* basis set for initial optimization.[10] For more accurate energies, larger basis sets like 6-311+G(2d,p) are recommended.[10] Functionals that account for dispersion forces, such as ωB97X-D, are often beneficial.[10]

-

Geometry Optimization: Perform a full geometry optimization for each of the selected conformers from the MM stage using the chosen QM method.

-

Frequency Calculations: After optimization, perform frequency calculations to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Solvent Effects: To better model the behavior in solution, include a continuum solvent model, such as the Polarizable Continuum Model (PCM), in the QM calculations.[10]

Caption: Workflow for the Quantum Mechanics (QM) refinement of conformers.

Data Presentation and Analysis

The results of the conformational analysis should be presented in a clear and structured manner to facilitate comparison and interpretation.

Relative Energies and Population

The relative energies of the final QM-optimized conformers are used to determine their thermodynamic stability and to calculate their expected populations at a given temperature using the Boltzmann distribution.

Table 1: Illustrative Relative Energies and Boltzmann Populations of Conformers

| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-01 | 0.00 | 0.00 | 75.3 |

| Conf-02 | 1.50 | 1.45 | 10.1 |

| Conf-03 | 2.10 | 2.05 | 4.5 |

| Conf-04 | 2.50 | 2.48 | 2.8 |

| ... | ... | ... | ... |

Geometric Parameters

A detailed analysis of the geometric parameters of the low-energy conformers can reveal key structural features. Important parameters for 1,2-dithia-5,8-diazacyclodeca-5,8-bis(phenylmethyl)-9,10-dione would include the dihedral angles of the macrocycle, the orientation of the benzyl groups, and the planarity of the amide bonds.

Table 2: Illustrative Key Dihedral Angles (in degrees) for the Most Stable Conformers

| Dihedral Angle | Conf-01 | Conf-02 | Conf-03 |

| C1-S2-S3-C4 | 85.2 | -88.9 | 90.1 |

| S2-S3-C4-N5 | -65.7 | 70.3 | -68.2 |

| C4-N5-C6-C7 | 178.9 | 175.4 | -179.3 |

| N5-C6-C7-N8 | 55.3 | -58.1 | 56.9 |

| ... | ... | ... | ... |

Visualization of Signaling Pathways and Logical Relationships

The overall computational workflow can be visualized to illustrate the logical progression from the initial structure to the final set of refined conformers.

Caption: A comprehensive workflow for the theoretical conformational analysis.

Conclusion

This guide provides a detailed framework for conducting a thorough theoretical conformational analysis of 1,2-dithia-5,8-diazacyclodeca-5,8-bis(phenylmethyl)-9,10-dione. By combining molecular mechanics for broad conformational sampling with quantum mechanics for accurate energy and geometry refinement, a reliable model of the conformational landscape of this molecule can be generated. The resulting data on the relative stabilities, populations, and geometries of the accessible conformers are invaluable for understanding its chemical and biological properties and for guiding future drug design and development efforts.

References

- 1. Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational analysis of macrocycles: finding what common search methods miss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 11. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,2-Bis(di-tert-butylphosphino)ethane in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(di-tert-butylphosphino)ethane, commonly known as dtbpe, is a bidentate phosphine ligand highly valued in organometallic chemistry and catalysis. Its bulky di-tert-butylphosphino groups and the ethane backbone create a unique steric and electronic environment around a metal center.[1] These properties make dtbpe an effective ligand for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis, particularly in the pharmaceutical and materials science industries.

This document provides detailed application notes and experimental protocols for the use of dtbpe in three key cross-coupling reactions: Suzuki-Myaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Key Applications of dtbpe in Cross-Coupling Reactions

The dtbpe ligand is particularly effective in palladium-catalyzed reactions that benefit from bulky, electron-rich phosphine ligands. The steric hindrance provided by the tert-butyl groups can promote the reductive elimination step of the catalytic cycle and help to stabilize the active monoligated palladium species. The electron-donating nature of the phosphine enhances the reactivity of the palladium center, particularly in the oxidative addition step with challenging substrates like aryl chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide or triflate. The dtbpe ligand can be employed to facilitate the coupling of a wide range of substrates, including sterically hindered and electron-rich or -poor aryl and heteroaryl halides.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. The use of bulky phosphine ligands like dtbpe is crucial for the efficient coupling of a broad scope of amines, including primary and secondary amines, with various aryl and heteroaryl halides.[2][3] These ligands have been shown to be effective in the amination of challenging substrates such as aryl chlorides.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. While traditionally requiring a copper co-catalyst, modern methods often employ bulky phosphine ligands to facilitate copper-free versions of this reaction. The dtbpe ligand's steric and electronic properties can enhance the efficiency and substrate scope of this transformation.

Quantitative Data on Substrate Scope and Yields

The following tables present representative data for cross-coupling reactions utilizing bulky, electron-rich bidentate phosphine ligands similar to dtbpe. The data for the Sonogashira coupling was obtained using the closely related 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) ligand.[4]

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | >95 |

| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | >95 |

| 3 | 2-Chlorotoluene | 2-Methylbiphenyl | 92 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 98 |

| 5 | 2-Bromopyridine | 2-Phenylpyridine | 91 |

Data is representative of reactions with bulky biaryl phosphine ligands.

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Secondary Amines

| Entry | Aryl Halide | Amine | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 |

| 2 | 4-Chloroanisole | N-Methylaniline | 4-Methoxy-N-methyl-N-phenylaniline | 88 |

| 3 | 2-Bromotoluene | Pyrrolidine | 1-(o-tolyl)pyrrolidine | 92 |

| 4 | 1-Bromo-3,5-dimethylbenzene | Di-n-butylamine | N,N-Dibutyl-3,5-dimethylaniline | 97 |

| 5 | 3-Bromopyridine | Indoline | 1-(pyridin-3-yl)indoline | 85 |